1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid
Description
1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom, a 3-pyridyl substituent at the 4-position, and a carboxylic acid moiety at the 3-position. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in targeting pyridine-interacting proteins or receptors .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-5-4-6-16-7-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJINPULFJCWKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394963 | |
| Record name | 1-[(TERT-BUTYL)OXYCARBONYL]-4-(3-PYRIDYL)PYRROLIDINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889945-34-0 | |
| Record name | 1-[(TERT-BUTYL)OXYCARBONYL]-4-(3-PYRIDYL)PYRROLIDINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Pyrrolidine Nitrogen
The Boc protecting group is introduced to the pyrrolidine nitrogen to prevent unwanted side reactions during subsequent steps. A typical procedure involves reacting the free amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine in an organic solvent like methylene chloride.
The reaction mixture is then worked up by aqueous extraction, drying over anhydrous sodium sulfate, filtration, and concentration to yield the Boc-protected intermediate.
Stereoselective Synthesis of the Pyrrolidine-3-carboxylic Acid Core
The stereochemistry at the 3-position (carboxylic acid) and 4-position (pyridyl substituent) is critical. Enantioselective synthesis or resolution techniques are employed to obtain the (3R) or (3S) isomer.
- Chiral pool synthesis starting from natural amino acids or chiral precursors
- Use of chiral catalysts or auxiliaries during ring formation
- Resolution of racemic mixtures by crystallization or chromatography
The compound (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is a known intermediate with PubChem CID 1512491, indicating the availability of stereochemically defined starting materials.
Final Deprotection and Purification
After the assembly of the molecule, the final purification involves:
- Acidic deprotection if needed (e.g., removal of Boc group under mild acidic conditions such as HCl/dioxane or trifluoroacetic acid, although for this compound Boc is retained)
- Purification by reverse-phase preparative high-performance liquid chromatography (HPLC) to achieve high purity suitable for research use
- Crystallization from solvents such as hexane/methylene chloride mixtures to isolate the pure compound
Representative Synthetic Scheme (Summary)
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): Confirms the presence of Boc group, pyrrolidine ring, and pyridyl substituent
- Mass Spectrometry (MS): Molecular ion peak at m/z 292.33 consistent with molecular weight
- High-Performance Liquid Chromatography (HPLC): Retention time consistent with standard samples, purity >95%
- Optical Rotation: Confirms stereochemistry when chiral synthesis is employed
Summary of Research Findings and Applications
- The compound is a key intermediate in the synthesis of biologically active molecules, especially enzyme inhibitors and receptor ligands.
- It exhibits moderate anticancer activity, notably against A549 human lung adenocarcinoma cells, making it valuable in medicinal chemistry research.
- The Boc protection strategy is crucial for selective functionalization and stability during synthesis.
- The stereochemical integrity of the pyrrolidine ring is essential for biological activity, mandating enantioselective preparation or resolution.
This detailed synthesis overview integrates data from patents, chemical suppliers, and chemical databases, providing a comprehensive guide to the preparation of this compound with professional rigor and authoritative support.
Chemical Reactions Analysis
Oxidation Reactions
The pyridine and pyrrolidine moieties enable oxidation under controlled conditions. Key findings include:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | Pyridinyl ketone derivative via C–H bond oxidation at the pyrrolidine ring | Selective oxidation observed |
| CrO₃ | Anhydrous dichloromethane | Partially oxidized intermediates with retained Boc group | Requires temperature control |
Oxidation primarily targets the pyrrolidine ring’s tertiary C–H bonds, yielding ketones or hydroxylated intermediates. The Boc group remains intact under mild acidic conditions.
Reduction Reactions
The carboxylic acid and pyridine groups participate in reduction pathways:
| Reagent | Conditions | Product | Functional Group Modified |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → reflux | Alcohol derivative (reduction of –COOH) | Requires Boc deprotection post-reduction |
| NaBH₄ | Methanol, room temperature | Partial reduction of pyridine to piperidine | Low yield due to steric hindrance |
Reduction of the carboxylic acid to an alcohol is feasible but often necessitates subsequent Boc removal for further functionalization.
Substitution Reactions
The pyridine ring and carboxylic acid enable nucleophilic and electrophilic substitutions:
Electrophilic substitution on the pyridine ring is less common due to electron-withdrawing effects from the Boc group.
Coupling Reactions
The carboxylic acid is frequently employed in peptide bond formation:
Coupling efficiency depends on steric effects from the 3-pyridyl substituent and Boc group.
Role of Reaction Conditions
Critical parameters influencing reaction outcomes:
-
Temperature : Elevated temperatures (>80°C) risk Boc group cleavage.
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
-
Catalysts : Transition metals (e.g., Pd/C) are avoided due to potential pyridine coordination.
Mechanistic Insights
Scientific Research Applications
1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 292.33 g/mol. It is also known as 4-pyridin-3-yl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester . This compound is used in various scientific research applications, including chemistry, biology, and industry.
Scientific Research Applications
- Chemistry It serves as an intermediate in the synthesis of complex organic molecules.
- Biology It is employed in the study of enzyme inhibitors and receptor ligands.
- Industry It is used in the production of fine chemicals and pharmaceuticals.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.
The specific conditions and reagents used determine the major products formed from these reactions.
Additional Information
Mechanism of Action
The mechanism of action of 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and synthetic attributes of the target compound with analogous pyrrolidine derivatives:
*Calculated based on analogous structures.
Structural and Functional Analysis
Substituent Effects on Reactivity and Solubility
- 3-Pyridyl vs. In contrast, the methyl group increases lipophilicity, favoring membrane permeability .
- 3-Pyridyl vs. Bromophenyl (): Bromine’s electronegativity and steric bulk in bromophenyl derivatives may hinder synthetic accessibility but improve halogen bonding in drug-receptor interactions .
- 3-Pyridyl vs.
Biological Activity
1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid (CAS No. 889945-34-0) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C15H20N2O4
- Molecular Weight : 292.33 g/mol
The compound features a pyrrolidine ring substituted with a tert-butyl group and a pyridine moiety, which contribute to its unique biological activities.
Synthesis
The synthesis typically involves:
- Protection of Pyrrolidine : Using tert-butyl chloroformate to form the tert-butyl carbamate derivative.
- Coupling Reaction : The protected pyrrolidine is coupled with 3-pyridinecarboxylic acid using coupling reagents like EDCI and HOBt.
- Deprotection : Removal of the tert-butyl group to yield the final product.
Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds, including this compound, exhibit anticancer properties. A study characterized the anticancer activity against A549 human lung adenocarcinoma cells, revealing structure-dependent effects:
- Compounds derived from similar structures showed varying levels of cytotoxicity.
- The compound itself demonstrated moderate activity, with post-treatment viability rates ranging from 78% to 86% at a concentration of 100 µM compared to standard treatments like cisplatin .
| Compound | Viability (%) | Notes |
|---|---|---|
| 1 (starting compound) | 78-86 | Weak anticancer activity |
| Hydrazide derivative | Varies | Enhanced activity observed |
| Compound with 4-dimethylamino substitution | <64 | Significant anticancer activity |
The mechanism involves interaction with specific molecular targets, acting as an inhibitor or modulator of various enzymes and receptors. This modulation affects critical biochemical pathways relevant to cancer cell survival and proliferation.
Antimicrobial Activity
In addition to anticancer properties, derivatives have been screened for antimicrobial activity against multidrug-resistant pathogens:
- Compounds were tested against strains such as Klebsiella pneumoniae and Staphylococcus aureus.
- Results indicated varying efficacy in inhibiting bacterial growth, suggesting potential for development as antimicrobial agents .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of pyrrolidine derivatives for their ability to reduce A549 cell viability. The incorporation of specific substituents influenced the overall efficacy, with certain modifications leading to enhanced cytotoxicity against both cancerous and non-cancerous cells.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as a BACE-1 inhibitor through directed C(sp3)-H activation on related derivatives. This study highlighted the compound's potential in treating Alzheimer's disease by inhibiting enzyme activity associated with amyloid plaque formation .
Q & A
Basic: What synthetic routes are recommended for synthesizing 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid, and what reaction conditions are critical?
Methodological Answer:
A common approach involves multi-step organic synthesis, starting with the condensation of pyridine derivatives followed by cyclization. For example:
- Step 1: Introduce the tert-butyloxycarbonyl (Boc) protecting group to the pyrrolidine nitrogen under anhydrous conditions using Boc anhydride and a base like triethylamine in dichloromethane (DCM) at 0–20°C .
- Step 2: Functionalize the 3-pyridyl group via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) to achieve regioselective substitution .
- Critical Conditions: Use catalysts (Pd/Cu), inert atmosphere (N₂/Ar), and polar aprotic solvents (DMF, toluene). Monitor pH and temperature to prevent Boc deprotection .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- 1H/13C NMR: Assign stereochemistry (e.g., 3R,4S configuration) and confirm Boc group integration. For example, tert-butyl protons appear as a singlet near δ 1.4 ppm .
- IR Spectroscopy: Identify carbonyl stretches (C=O of Boc at ~1680–1720 cm⁻¹ and carboxylic acid at ~2500–3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to distinguish regioisomers .
Advanced: How can steric hindrance from the Boc group be mitigated during synthesis to improve yields?
Methodological Answer:
Steric challenges in Boc-protected intermediates can be addressed by:
- Catalyst Selection: Use bulky ligands (e.g., SPhos) or transition metals (Pd₂(dba)₃) to enhance reaction efficiency in crowded environments .
- Stepwise Deprotection: Temporarily remove the Boc group under acidic conditions (e.g., TFA/DCM), perform functionalization, and reprotect the amine .
- Solvent Optimization: Switch to high-boiling solvents (e.g., DMF) to improve solubility and reaction kinetics .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation: Combine NMR, X-ray crystallography (if crystals are obtainable), and computational modeling (DFT) to confirm stereochemistry and bond angles .
- Isotopic Labeling: Use deuterated analogs to clarify ambiguous proton assignments in crowded regions (e.g., pyrrolidine ring protons) .
- 2D NMR Techniques: Employ COSY, HSQC, and NOESY to resolve overlapping signals and confirm spatial proximity of substituents .
Safety: What precautions are essential for safe handling in the laboratory?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 masks) if handling powders to avoid inhalation .
- Ventilation: Perform reactions in fume hoods to minimize exposure to volatile solvents (e.g., DCM) and acidic vapors during Boc deprotection .
- First Aid: In case of skin contact, rinse immediately with water for 15 minutes and consult a physician. Provide SDS documentation to medical personnel .
Stability: How should this compound be stored to maintain integrity?
Methodological Answer:
- Temperature: Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group or carboxylic acid .
- Desiccation: Use silica gel packs to avoid moisture-induced degradation, especially in humid environments .
- Light Sensitivity: Protect from prolonged UV exposure by using amber glass vials .
Advanced: What analytical methods are suitable for assessing purity in complex mixtures?
Methodological Answer:
- HPLC-MS: Employ reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and quantify impurities .
- Chiral Chromatography: Use chiral stationary phases (e.g., amylose-based) to resolve enantiomers if asymmetric synthesis is performed .
- Elemental Analysis: Confirm stoichiometric ratios of C, H, N to validate synthetic batches .
Mechanistic Insight: How does the Boc group influence reactivity in downstream modifications?
Methodological Answer:
- Electron Withdrawal: The Boc group slightly deactivates the pyrrolidine nitrogen, reducing nucleophilicity. This can be leveraged to direct electrophilic attacks to the pyridyl ring .
- Steric Shielding: The tert-butyl moiety protects the amine from undesired side reactions (e.g., acylation) during multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
